molecular formula C12H11NO2 B5885269 1-propionyl-1H-indole-3-carbaldehyde

1-propionyl-1H-indole-3-carbaldehyde

Cat. No. B5885269
M. Wt: 201.22 g/mol
InChI Key: ACKLMSYSJQUZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propionyl-1H-indole-3-carbaldehyde (PIPCA) is a chemical compound that belongs to the indole family. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. PIPCA is a yellow crystalline powder that is soluble in organic solvents like ethanol and DMSO.

Scientific Research Applications

1-propionyl-1H-indole-3-carbaldehyde has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is used as a starting material for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also used as a reagent in the synthesis of fluorescent probes that are used for the detection of reactive oxygen species (ROS) in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also used in the synthesis of ligands that can selectively bind to certain receptors, such as the sigma-1 receptor.

Mechanism of Action

The mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde is not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde acts as a precursor for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also believed to act as a reactive oxygen species (ROS) scavenger, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-propionyl-1H-indole-3-carbaldehyde are not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde has potential therapeutic applications due to its ability to act as a precursor for the synthesis of various indole-based compounds. 1-propionyl-1H-indole-3-carbaldehyde is also believed to have antioxidant properties, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.

Advantages and Limitations for Lab Experiments

1-propionyl-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. 1-propionyl-1H-indole-3-carbaldehyde is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 1-propionyl-1H-indole-3-carbaldehyde has certain limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. 1-propionyl-1H-indole-3-carbaldehyde is also a reactive compound that requires careful handling and storage.

Future Directions

There are several future directions for the research on 1-propionyl-1H-indole-3-carbaldehyde. One potential direction is the synthesis of new indole-based compounds that have potential therapeutic applications. Another potential direction is the development of new fluorescent probes that can selectively detect ROS in living cells. Further research is also needed to understand the mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde and its biochemical and physiological effects. Finally, research is needed to determine the safety and toxicity of 1-propionyl-1H-indole-3-carbaldehyde and its potential applications in medicine.
Conclusion
In conclusion, 1-propionyl-1H-indole-3-carbaldehyde is a chemical compound that has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is easy to synthesize and purify, and it has several potential applications in the synthesis of new compounds and the detection of ROS in living cells. Further research is needed to understand its mechanism of action and its potential applications in medicine.

Synthesis Methods

1-propionyl-1H-indole-3-carbaldehyde can be synthesized by the reaction of indole-3-carbaldehyde with propionyl chloride in the presence of a catalyst like triethylamine. The reaction takes place in anhydrous conditions and yields 1-propionyl-1H-indole-3-carbaldehyde as a yellow crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

1-propanoylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLMSYSJQUZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanoylindole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.